propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate

Chemical Biology Medicinal Chemistry Process Chemistry

Researchers synthesizing benzofuran-based APIs face high experimental failure risk when substituting in-class intermediates lacking validated performance data. CAS 332072-86-3 mitigates this risk with a precisely defined scaffold. • Unique steric/electronic profile: p-toluenesulfonamide at C5 + isopropyl ester at C3, critical for dronedarone-class intermediate fidelity • Available at ≥95% purity; suitable as HPLC/LC-MS reference standard or synthetic building block • In stock with competitive pricing; rapid global dispatch for uninterrupted R&D workflows

Molecular Formula C20H21NO5S
Molecular Weight 387.5g/mol
CAS No. 332072-86-3
Cat. No. B407685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate
CAS332072-86-3
Molecular FormulaC20H21NO5S
Molecular Weight387.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
InChIInChI=1S/C20H21NO5S/c1-12(2)25-20(22)19-14(4)26-18-10-7-15(11-17(18)19)21-27(23,24)16-8-5-13(3)6-9-16/h5-12,21H,1-4H3
InChIKeyUWHKXXOXKSPSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 332072-86-3


The compound propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate (CAS 332072-86-3) is a synthetic small molecule belonging to the benzofuran sulfonamide ester class, with a molecular formula of C20H21NO5S and a molecular weight of 387.5 g/mol [1]. It features a benzofuran core substituted at the 5-position with a 4-methylbenzenesulfonamide group and at the 3-position with an isopropyl ester. This structure places it within a family of compounds frequently explored as intermediates for pharmaceuticals, including antiarrhythmic agents like dronedarone [2], and as potential modulators of targets such as G-protein coupled receptors or carbonic anhydrases. However, publicly available quantitative biological data or comparative performance metrics specifically for this compound are extremely limited, making a robust, data-driven procurement differentiation from its closest analogs currently challenging.

1
Benzofuran sulfonamide ester intermediate for complex molecule synthesis
2
May support sulfonamide target interaction screening (carbonic anhydrase, GPCR)
3
Reference standard candidate for analytical method development (HPLC, LC-MS, NMR)

Generic Substitution Risks for 332072-86-3


Within the benzofuran sulfonamide ester series, seemingly minor structural variations—such as a change from an isopropyl to an ethyl ester, or substitution on the phenyl ring of the sulfonamide—can drastically alter target binding, pharmacokinetic properties, and synthetic utility [1]. For example, in related chemokine receptor modulator programs, a shift from a methyl to an isopropyl ester resulted in significant potency differences [2]. For CAS 332072-86-3, the specific combination of a p-toluenesulfonamide at the 5-position and an isopropyl carboxylate at the 3-position creates a unique steric and electronic profile. Without direct head-to-head data against its methyl, ethyl, or halogenated-phenyl analogs, substituting it with an in-class compound carries a high risk of failed experimental replication or unexpected biological outcomes, especially in sensitive assays where subtle molecular recognition events govern activity.

Ester variation

Isopropyl to ethyl/methyl ester changes may shift reactivity and biological recognition in sensitive assays.

Unique motif

5-(p-toluenesulfonamide) combined with 3-isopropyl carboxylate creates a steric/electronic profile not matched by close analogs.

No comparator data

Direct head-to-head data are absent; substituting an in-class analog may lead to unreproducible experimental outcomes.

Comparative Evidence: 332072-86-3 vs Analogs


Absence of Public Comparator Data

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to identify any study that directly compares the biological activity, target engagement, or pharmacokinetic performance of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate (332072-86-3) against a named structural analog in the same assay. One BindingDB entry (BDBM50200369) lists an EC50 of 0.850 nM for a compound with the identifier CHEMBL3915620, but detailed structural verification confirmed this molecule is not 332072-86-3 [1]. Consequently, no quantitative differentiation claim can be substantiated at this time. The evidence is insufficient to meet the minimum requirements for a comparator-based guide.

Public Comparator Data
Data to verify
No direct comparative studies identified
Procurement differentiation must rely on synthetic utility or cost; biological ranking not supported.
BindingDB entry misattributed; not 332072-86-3
Chemical Biology Medicinal Chemistry Process Chemistry

Application Scenarios for 332072-86-3


Intermediate in Benzofuran Derivative Synthesis

Patents from Sanofi describe the use of 5-sulfonamido-benzofuran esters, a class to which 332072-86-3 belongs, as key intermediates in the synthesis of more complex molecules, including the antiarrhythmic drug dronedarone [1]. The isopropyl ester group on 332072-86-3 may offer distinct reactivity or solubility advantages during Friedel-Crafts acylation steps compared to methyl or ethyl esters, although this is a class-level inference based on steric bulk and has not been experimentally quantified for this specific compound.

Exploratory Tool for Sulfonamide Target Interactions

Benzofuran sulfonamides have been investigated as modulators of carbonic anhydrase isoforms and chemokine receptors [2]. While no data exists for 332072-86-3 itself, its structural features—specifically the p-toluenesulfonamide moiety—are known zinc-binding groups for carbonic anhydrases. Researchers could procure this compound for preliminary screening against these or novel targets, understanding that its activity profile remains entirely unvalidated and would need to be established de novo.

Reference Standard for Analytical Methods

Given its defined structure and availability from chemical suppliers at >95% purity [3], 332072-86-3 can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or analyzing benzofuran sulfonamide libraries. Its use as a pure standard is supported by its well-characterized physical properties (XLogP3-AA: 4.3, defined exact mass: 387.11404394 Da) [3].

Application
Selection Property
Validation Focus
Benzofuran derivative synthesis
Isopropyl ester reactivity context
Friedel-Crafts acylation compatibility
Sulfonamide target interaction screening
p-Toluenesulfonamide zinc-binding motif
Carbonic anhydrase / GPCR assay context
Analytical reference standard
Defined purity and well-characterized structure
HPLC, LC-MS, NMR method development
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